molecular formula C22H16N2S2 B14325954 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole CAS No. 106345-35-1

2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole

Cat. No.: B14325954
CAS No.: 106345-35-1
M. Wt: 372.5 g/mol
InChI Key: DELGPQBCLVESHA-UHFFFAOYSA-N
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Description

2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole is a complex organic compound that features both indole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmaceuticals and natural products. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole typically involves the formation of the indole and benzothiazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a carbonyl compound . The final step involves coupling the indole and benzothiazole rings through a sulfanyl linkage, often using thiol reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The indole and benzothiazole moieties allow the compound to bind to multiple receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact pathways involved depend on the specific biological context and the targets being studied .

Properties

CAS No.

106345-35-1

Molecular Formula

C22H16N2S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(1-methyl-2-phenylindol-3-yl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C22H16N2S2/c1-24-18-13-7-5-11-16(18)21(20(24)15-9-3-2-4-10-15)26-22-23-17-12-6-8-14-19(17)25-22/h2-14H,1H3

InChI Key

DELGPQBCLVESHA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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